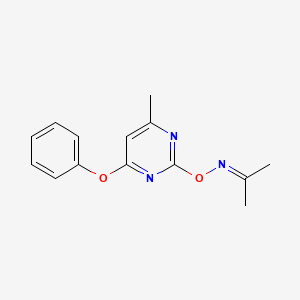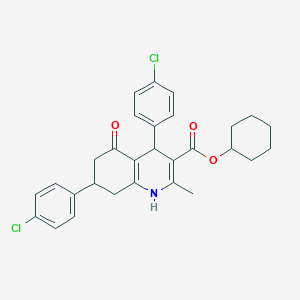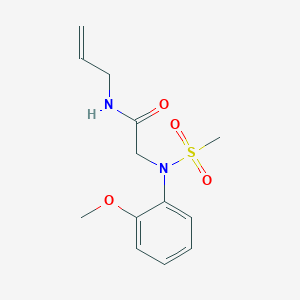![molecular formula C22H16N6O B4986893 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B4986893.png)
5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine, also known as PDP, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine is not fully understood, but it is believed to act through multiple pathways. 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to inhibit the activity of various enzymes such as cyclin-dependent kinase 2 and glycogen synthase kinase 3 beta, which are involved in cell cycle regulation and neuronal function. 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has also been found to modulate the activity of various signaling pathways such as the Akt/mTOR pathway and the NF-kB pathway.
Biochemical and Physiological Effects:
5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to inhibit the aggregation of amyloid beta peptide and improve cognitive function in animal models. 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine in lab experiments is its potential therapeutic applications in various diseases. 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to exhibit potent anticancer, anti-Alzheimer's, and anti-inflammatory properties. However, one of the limitations of using 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine in lab experiments is its toxicity. 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to exhibit toxicity in some cell lines and animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine. One direction is to further investigate the mechanism of action of 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine and its potential targets. Another direction is to optimize the synthesis method of 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine to improve its yield and purity. Additionally, further in vivo studies are needed to determine the efficacy and safety of 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine in animal models. Finally, clinical trials are needed to evaluate the potential therapeutic applications of 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine in humans.
Synthesis Methods
The synthesis of 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine involves the reaction of 3-(2-pyridinyl)-5-isoxazolylmethyl-1H-pyrazole-1-carboxylic acid with 4-bromo-2-fluoronitrobenzene in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-chloro-3-nitrophenylboronic acid, followed by a reduction with palladium on carbon to yield 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine.
Scientific Research Applications
5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to exhibit potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In Alzheimer's disease, 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has been found to inhibit the aggregation of amyloid beta peptide, which is a hallmark of the disease. 5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-pyridin-2-yl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O/c1-2-8-25-21(6-1)22-11-19(29-27-22)14-28-9-7-20(26-28)17-5-3-4-16(10-17)18-12-23-15-24-13-18/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJKZOHOLXOZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=C2)CN3C=CC(=N3)C4=CC(=CC=C4)C5=CN=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)


![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4986874.png)
![9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4986876.png)
![2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4986882.png)
